Morpholine salicylate
Description
Structure
2D Structure
Properties
CAS No. |
147-90-0 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-carboxyphenolate;morpholin-4-ium |
InChI |
InChI=1S/C7H6O3.C4H9NO/c8-6-4-2-1-3-5(6)7(9)10;1-3-6-4-2-5-1/h1-4,8H,(H,9,10);5H,1-4H2 |
InChI Key |
MECVOSKQBMPUFG-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
C1COCC[NH2+]1.C1=CC=C(C(=C1)C(=O)O)[O-] |
Other CAS No. |
147-90-0 |
Synonyms |
morpholinium salicylate |
Origin of Product |
United States |
Synthetic Methodologies for Morpholine Salicylate and Its Analogues
Direct Synthesis from Morpholine (B109124) and Salicylic (B10762653) Acid
The most straightforward approach to producing morpholine salicylate (B1505791) is the direct reaction between morpholine and salicylic acid. This reaction is fundamentally an acid-base neutralization, where the acidic proton of the carboxylic acid group on salicylic acid is transferred to the basic nitrogen atom of the morpholine ring.
Optimization of Reaction Conditions and Reagent Stoichiometry
The direct synthesis of morpholine salicylate involves the careful mixing of morpholine and salicylic acid. To achieve a high yield and purity, equimolecular quantities of the reactants are typically used. For instance, a common procedure involves gradually adding 138 parts by weight of salicylic acid to 87 parts by weight of morpholine with constant agitation and cooling. The reaction is exothermic, and controlling the temperature is crucial to prevent the degradation of the product and the formation of impurities. Inadequate cooling can lead to a yellowish, impure product with a lower melting point. Kinetic studies suggest that the reaction is generally complete within one to two hours under cooled conditions, which helps to minimize decomposition.
A key challenge in the solvent-free direct synthesis is the potential for agglomeration of the crystalline product, which can hinder the reaction from reaching completion. To address this, the presence of a solvent is often preferred.
Influence of Solvent Systems on Reaction Yield and Purity
The choice of solvent plays a critical role in the direct synthesis of this compound, significantly impacting the reaction's homogeneity, yield, and the purity of the final product. Solvents in which at least one of the reactants is soluble are generally employed to facilitate a more complete reaction and prevent agglomeration.
Several organic solvents have been utilized with varying degrees of success. For example, conducting the reaction in toluene (B28343) by mixing morpholine with solid salicylic acid results in a 91% yield of this compound after centrifugation and washing. When ether is used as the solvent, with salicylic acid dissolved in it and added to morpholine, the product precipitates, and a high yield of 99% can be achieved after washing and drying. The use of ethylic alcohol has also been reported, where the resulting mixture is diluted with the alcohol after the initial reaction. Other solvents like chloroform (B151607) are also effective.
The selection of a solvent often involves a trade-off. Polar aprotic solvents may increase reaction rates but can complicate the purification process. In contrast, non-polar solvents like toluene and ether can simplify product isolation as the this compound often precipitates out of the solution.
The following table summarizes the effect of different solvents on the direct synthesis of this compound:
| Solvent | Reactants' State | Yield | Melting Point (°C) | Notes |
| Toluene | Morpholine in toluene, solid salicylic acid added | 91% | 110-111 | Product is centrifuged and washed. |
| Ether | Salicylic acid in ether, added to morpholine | 99% | 110-111 | Product precipitates and is washed. |
| Ethylic Alcohol | Used to dilute the reaction mixture | 53% | 110-111 | Mother liquors can be concentrated to recover more product. |
| Water | Aqueous solution of morpholine, salicylic acid added | - | - | Resulting solution can be used directly or the product extracted. |
| None (Solvent-Free) | Direct mixing of reagents | - | 110-111 (after recrystallization) | Prone to agglomeration and incomplete reaction. |
Techniques for Product Isolation and Purification
Following the synthesis, various techniques are employed to isolate and purify the this compound. Centrifugation is a common method used to separate the crystalline product from the reaction solvent. This is often followed by washing the crystals with a suitable solvent, such as toluene or ether, to remove any unreacted starting materials or soluble impurities.
Precipitation is another key technique, particularly when solvents like ether are used, where the product is insoluble and readily separates from the reaction medium. For reactions carried out in an aqueous medium, extraction with an organic solvent immiscible with water, such as chloroform, is employed. The organic layer containing the dissolved this compound is then separated, dried (for instance, over sodium sulphate), and the solvent is removed, often under vacuum, to yield the purified product.
Recrystallization is a final purification step to obtain a highly pure product with a sharp melting point. A mixture of ethyl alcohol and carbon tetrachloride has been successfully used for this purpose, yielding this compound with a melting point of 110–111°C.
Synthesis via Salt Metathesis and Double Decomposition Approaches
An alternative to the direct acid-base reaction is the synthesis of this compound through salt metathesis, also known as double decomposition. This method involves the reaction between a salt of salicylic acid and a salt of morpholine, resulting in the formation of this compound and a secondary salt that often precipitates from the solution, driving the reaction forward.
This approach can offer advantages in terms of purity and scalability. A notable example is the reaction of morpholine chlorhydrate with silver salicylate in an aqueous solution. In this process, insoluble silver chloride is formed and precipitates out, leaving an aqueous solution of this compound. The silver chloride can then be easily removed by filtration. While this method can be effective, the use of silver salts makes it a more expensive route.
The general reaction can be represented as: Morpholine Salt + Salicylate Salt → this compound + Precipitated Salt
Homologues of morpholine, such as methylmorpholine, can also be used in similar reactions. For example, methylmorpholine sulfate (B86663) can react with sodium salicylate in an aqueous medium to produce the corresponding substituted this compound through ion exchange.
Preparation of Related Morpholine-Containing Salicylate Derivatives
The reactivity of morpholine and salicylic acid derivatives allows for the synthesis of a variety of related compounds, including Schiff base complexes.
Synthesis of Morpholine-Salicylaldimine Complexes
Morpholine-salicylaldimine complexes are synthesized through the condensation reaction of a salicylaldehyde (B1680747) derivative with a morpholine-containing amine. For instance, flexidentate Schiff-base ligands can be prepared in situ by condensing salicylaldehyde or 5-chlorosalicylaldehyde (B124248) with N-(3-aminopropyl)morpholine. These ligands can then be reacted with various metal salts, such as those of zinc(II), copper(II), and nickel(II), to form coordination complexes. In these complexes, the Schiff base typically deprotonates at the hydroxyl group to act as a mono-anionic ligand, coordinating to the metal ion through the phenolate (B1203915) oxygen and the imine nitrogen.
Depending on the stoichiometry of the reactants, different coordination modes can be achieved. A 2:1 ligand-to-metal ratio often results in square-planar or tetrahedral geometries. In contrast, a 1:1 ratio, particularly with 5-chlorosalicylaldimine, can lead to complexes where the morpholine nitrogen also participates in coordination, resulting in an N,N,O-tridentate coordination mode.
Furthermore, heteroleptic square planar platinum(II) complexes have been prepared using salicylaldimine and morpholine as co-ligands. These complexes are synthesized and characterized by various spectroscopic techniques, with their structures often confirmed by single-crystal X-ray analysis.
The synthesis of new Schiff base derivatives containing a morpholine moiety, such as 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol and 4-bromo-2-(((2-morpholinoethyl)imino)methyl)phenol, has also been reported. These compounds are typically synthesized and then characterized using spectroscopic methods like IR and NMR.
Routes to Polyfluorosalicylic Acid Derivatives with Morpholine Moieties
The synthesis of polyfluorosalicylic acid derivatives incorporating morpholine has been achieved through nucleophilic aromatic substitution reactions. Research has demonstrated that reacting alkyl polyfluorosalicylates with morpholine leads to the formation of 4-cycloamino-substituted polyfluorosalicylic acids. researchgate.net In these reactions, the fluorine atom at the para-position to the carboxyl group is chemoselectively replaced by the morpholine moiety. researchgate.net
A series of novel compounds have been synthesized using this method, including 4-(N-cycloalkylamino)-substituted derivatives. researchgate.net The process involves the treatment of polyfluoro-containing salicylic acid esters with various cycloalkylamines, such as morpholine, pyrrolidine, piperidine (B6355638), and N-methylpiperazine. researchgate.net Subsequent hydrolysis of the resulting esters with an alkali in aqueous methanol (B129727) yields the corresponding acids. researchgate.net It has been noted that prolonged heating of the esters of polyfluorosalicylic acids with amines can lead to a one-pot nucleophilic substitution. researchgate.net
| Starting Material | Reagent | Product Type |
| Alkyl polyfluorosalicylates | Morpholine | 4-Morpholino-polyfluorosalicylic acids |
| Alkyl polyfluorosalicylates | N-methylpiperazine | 4-(N-methylpiperazino)-polyfluorosalicylic acids |
| Alkyl polyfluorosalicylates | Pyrrolidine | 4-Pyrrolidino-polyfluorosalicylic acids |
| Alkyl polyfluorosalicylates | Proline | 4-Prolino-polyfluorosalicylic acids |
Formation of Morpholinium-Based Ionic Liquids with Salicylate Anions
Morpholinium-based ionic liquids (ILs) featuring salicylate anions have been synthesized, demonstrating their potential as versatile solvents and functional materials. rsc.orgresearchgate.net A common synthetic route involves a two-step process: quaternization of a morpholine derivative followed by anion exchange. mdpi.com
For instance, N-dodecyl-N-methylmorpholinium salicylate ([C₁₂mmor][Sal]) has been synthesized through quaternization and a neutralization metathesis reaction. nih.govacs.org This method is considered cost-effective compared to other approaches for designing morpholinium ILs. nih.gov The synthesis of 4-benzyl-4-methylmorpholinium salicylate has also been reported, contributing to a series of morpholinium salts with various organic and inorganic anions. rsc.orgresearchgate.net The synthesis generally involves reacting the corresponding morpholinium halide with sodium salicylate. The choice of the cation and anion significantly influences the physicochemical properties of the resulting ionic liquid. rsc.orgresearchgate.net
| Cation | Anion | Abbreviation |
| N-dodecyl-N-methylmorpholinium | Salicylate | [C₁₂mmor][Sal] |
| 4-benzyl-4-methylmorpholinium | Salicylate | [C₄H₉(CH₃)mor][Sal] |
| N-dodecyl-N-methylmorpholinium | 3-hydroxy-2-naphthoate | [C₁₂mmor][3-H-2-n] |
Synthesis of N-Morpholine Ethanol (B145695) Salicylate and Related Acid Addition Salts
The synthesis of N-morpholine ethanol salicylate, a non-hygroscopic acid addition salt, is achieved by reacting N-morpholine ethanol with salicylic acid. google.com The reaction is typically carried out using stoichiometric equivalent amounts of the two reagents in an inert solvent where they are mutually soluble. google.com Suitable solvents include water, ethanol, isopropyl alcohol, dioxane, and tetrahydrofuran, or mixtures thereof. google.com
The process involves combining the reactants, with gentle heating possible to facilitate the reaction, although it is not essential. The desired salt is then isolated through fractional crystallization, followed by separation and drying. google.com This method is also applicable for preparing other acid addition salts of N-morpholine ethanol, such as the tartrate, malate, maleate, glutamate, and citrate (B86180) salts. google.com
| Reactant 1 | Reactant 2 | Solvent | Product |
| N-Morpholine Ethanol | Salicylic Acid | Inert Solvent (e.g., Ethanol) | N-Morpholine Ethanol Salicylate |
| N-Morpholine Ethanol | Nicotinic Acid | Inert Solvent | N-Morpholine Ethanol Nicotinate |
| N-Morpholine Ethanol | Glutamic Acid | Inert Solvent | N-Morpholine Ethanol Glutamate |
| N-Morpholine Ethanol | Citric Acid | Inert Solvent | N-Morpholine Ethanol Citrate |
Strategies for Novel Methyl Salicylate Derivatives Incorporating Morpholine-Related Structures
Several strategies have been developed to synthesize novel derivatives of methyl salicylate that incorporate morpholine or related structures. One approach involves the synthesis of azo compounds by reacting methyl salicylate with a diazotized compound derived from a precursor, which is then coupled with a secondary amine like morpholine. uobaghdad.edu.iq
Another multistep pathway begins with commercially available materials to produce morpholine and salicylamide-based compounds. researchgate.net This process highlights the potential for creating complex molecules with high yield and purity. researchgate.net Additionally, a method for synthesizing functionalized 4H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxin-4-ones from salicylic acid and acetylenic esters has been reported. nih.gov These intermediates can then undergo direct amidation with primary amines to form salicylamides. While this doesn't directly use morpholine, it presents a viable route for incorporating morpholine-containing amines. nih.gov Microwave-assisted hydrazinolysis of methyl salicylate to form salicylhydrazide offers another starting point for further derivatization. core.ac.uk
Reductive and Oxidative Heterocyclisation in Morpholine System Synthesis
Reductive and oxidative heterocyclisation reactions provide a convenient pathway for synthesizing condensed morpholine-containing systems, which are otherwise difficult to prepare. jraic.comresearchgate.net One studied method involves the reductive heterocyclisation of nitroaromatic compounds that have a morpholine substituent. jraic.com For example, the reduction of N-(2,4-dinitrophenyl)morpholine in an acidic medium using tin(II) chloride was investigated. However, this one-step process resulted in a mixture of reduction, chlorination, and heterocyclisation products, indicating its inefficiency for clean synthesis. jraic.com
A more effective two-step approach was subsequently developed. jraic.com This method consists of the initial reduction of a (2-nitro-4-R-phenyl)morpholine to yield a 5-R-2-morpholinoaniline. This intermediate then undergoes oxidative heterocyclisation using supraformic acid (a mixture of hydrogen peroxide and formic acid) to produce tricyclic condensed morpholine derivatives, specifically 3,4-dihydro-1H-benzo rsc.orgresearchgate.netimidazo[2,1-c] rsc.orgCurrent time information in Bangalore, IN.oxazines. jraic.comresearchgate.net This two-stage process allows for the targeted synthesis of these complex heterocyclic systems. jraic.com
| Starting Material | Reaction Type | Key Reagents | Product |
| N-(2,4-dinitrophenyl)morpholine | One-step Reductive Heterocyclisation | Tin (II) chloride, Acidic medium | Mixture of reduction, chlorination, and heterocyclisation products |
| (2-nitro-4-R-phenyl)morpholine | Two-step Reduction & Oxidative Heterocyclisation | 1. Reduction 2. Supraformic acid | 3,4-dihydro-1H-benzo rsc.orgresearchgate.netimidazo[2,1-c] rsc.orgCurrent time information in Bangalore, IN.oxazine |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, is fundamental for identifying the functional groups present in morpholine (B109124) salicylate (B1505791). The resulting spectrum is a composite of the vibrational modes of the morpholinium cation and the salicylate anion.
In the morpholinium cation, characteristic vibrations arise from the C-H, C-O-C, and N-H groups. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the morpholine ring are typically observed in the 3100–2850 cm⁻¹ range. researchgate.net Specifically, an intense infrared peak around 3065 cm⁻¹ can be attributed to the C-H asymmetric stretching vibrations. researchgate.net The formation of the morpholinium cation (C₄H₁₀NO⁺) through protonation of the nitrogen atom introduces N-H stretching vibrations, which are involved in hydrogen bonding. nih.gov
The salicylate anion (C₇H₅O₃⁻) contributes several key vibrational bands. A defining feature of salicylic (B10762653) acid and its derivatives is the broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group, which is typically involved in strong intramolecular hydrogen bonding. farmaceut.org This band can be very broad, often spanning the 3500–2500 cm⁻¹ region. farmaceut.org The carboxylate group (COO⁻) of the salicylate anion displays characteristic strong asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1600–1450 cm⁻¹ region.
Table 1: Characteristic Vibrational Frequencies in Morpholine Salicylate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Component |
|---|---|---|---|
| O-H (Phenolic) | Stretching (H-bonded) | 3500 - 2500 (broad) | Salicylate |
| N-H (Ammonium) | Stretching (H-bonded) | ~3200 - 2800 | Morpholinium |
| C-H (Methylene) | Asymmetric/Symmetric Stretching | 3100 - 2850 | Morpholinium |
| C=O (Carboxylate) | Asymmetric Stretching | 1610 - 1550 | Salicylate |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Salicylate |
| C=O (Carboxylate) | Symmetric Stretching | 1420 - 1300 | Salicylate |
| C-O-C (Ether) | Stretching | ~1100 | Morpholinium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR: The ¹H NMR spectrum of this compound would show signals corresponding to both the morpholinium and salicylate moieties. The aromatic protons of the salicylate ring typically appear in the downfield region of ~6.5-8.0 ppm. hmdb.ca The four methylene groups of the morpholine ring are chemically equivalent in a symmetric environment, but protonation and ring conformation can lead to more complex splitting patterns. These protons are expected to resonate in the ~3.0-4.0 ppm range. The proton on the nitrogen (N-H) and the phenolic hydroxyl proton (O-H) are exchangeable and their chemical shifts can vary significantly with solvent, concentration, and temperature; they may appear as broad signals or not be observed at all if exchange with a deuterated solvent occurs.
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. For the salicylate portion, the carboxyl carbon (COO⁻) is expected around 170 ppm, while the aromatic carbons resonate between ~115 and 160 ppm. hmdb.ca The carbon atoms of the morpholine ring typically show two distinct signals: one for the carbons adjacent to the nitrogen (C-N) and another for the carbons adjacent to the oxygen (C-O). In morpholine itself, these appear at approximately 47 ppm and 67 ppm, respectively. chemicalbook.com Upon protonation to form the morpholinium ion, these shifts would be adjusted due to the change in the electronic environment. For instance, in morpholinium hydrogen tartrate, these peaks are observed at 43.21 and 63.58 ppm. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Component | Atom | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Salicylate | Aromatic Protons | ¹H | ~6.5 - 8.0 |
| Aromatic & Carboxyl Carbons | ¹³C | ~115 - 170 | |
| Morpholinium | -CH₂-N⁺H₂- & -CH₂-O- Protons | ¹H | ~3.0 - 4.0 |
| -CH₂-N⁺H₂- & -CH₂-O- Carbons | ¹³C | ~43 & ~64 |
Note: Predicted values are based on data for parent compounds and related salts and may vary based on experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For this compound, the salicylate component is the primary chromophore, as the morpholinium cation does not absorb significantly in the standard UV-Vis range (200-800 nm). The absorption spectrum is dominated by the π → π* transitions of the conjugated system of the benzene (B151609) ring and the carboxylate group, as well as n → π* transitions from the oxygen atoms' non-bonding electrons. Salicylic acid typically exhibits two main absorption bands, which would be expected to persist in the salicylate salt, albeit with potential shifts (solvatochromism) depending on the solvent polarity. These bands are characteristic of the electronic structure of the aromatic ring substituted with hydroxyl and carboxylate groups.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the monoisotopic mass is 225.100107967 u and the average molecular weight is 225.244 g/mol . drugbank.com Using a soft ionization technique like electrospray ionization (ESI) or fast atom bombardment (FAB-MS), one would expect to observe ions corresponding to the intact morpholinium cation [C₄H₁₀NO]⁺ at m/z ≈ 88 and the salicylate anion [C₇H₅O₃]⁻ at m/z ≈ 137. google.com Analysis of the fragmentation patterns under higher energy conditions can further confirm the structure, revealing characteristic losses such as CO₂ from the salicylate moiety.
X-Ray Diffraction Studies for Crystalline Structure Determination of this compound Co-crystals or Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. Studies have been performed on morpholinium salicylate and its derivatives, revealing crucial details about its crystal packing and intermolecular forces.
The crystal structure of morpholinium salicylate (C₄H₁₀NO⁺·C₇H₅O₃⁻) has been determined, showing that the morpholinium cations and salicylate anions are linked by moderately strong N-H···O hydrogen bonds involving the carboxylate group of the anion. nih.gov This primary interaction propagates through the crystal lattice to form a one-dimensional chain structure extending along the kingdraw.com crystallographic axis. nih.gov Similar studies on related compounds, such as the salt of 4-aminosalicylic acid with morpholine, also confirm the formation of well-defined crystalline salt structures characterized by extensive hydrogen bonding. acs.org A study on a related complex, N-methylmorpholine betaine (B1666868) salicylate, found an orthorhombic crystal system with space group Pbca. iucr.org
Table 3: Crystallographic Data for Morpholinium Salicylate and a Related Derivative
| Parameter | Morpholinium Salicylate nih.gov | N-Methylmorpholine Betaine Salicylate iucr.org |
|---|---|---|
| Chemical Formula | C₄H₁₀NO⁺ · C₇H₅O₃⁻ | C₇H₁₄NO₂⁺ · C₇H₅O₃⁻ |
| Crystal System | Not specified in abstract | Orthorhombic |
| Space Group | Not specified in abstract | Pbca |
| Key Structural Motif | 1D chains via N-H···Ocarboxyl H-bonds | Units linked by O-H···O H-bonds |
Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The stability and structure of the this compound crystal are dictated by a network of intermolecular and intramolecular interactions.
Hydrogen Bonding: As established by X-ray diffraction, the most significant intermolecular interaction is the hydrogen bond between the ammonium (B1175870) protons (N-H) of the morpholinium cation and the oxygen atoms of the salicylate's carboxylate group. nih.gov This charge-assisted hydrogen bonding is a powerful structure-directing force. nih.gov In addition to this, the salicylate anion itself features a strong intramolecular hydrogen bond between its phenolic hydroxyl group and the adjacent carboxylate group, which helps to planarize the anion. iucr.org
Hirshfeld Surface Analysis: While a specific Hirshfeld surface analysis for this compound is not detailed in the provided sources, this computational technique is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the different types of close contacts (e.g., H···O, H···H, C···H) on a surface, providing a detailed fingerprint of the interactions that hold the molecules together and highlighting the relative importance of hydrogen bonding, van der Waals forces, and other weaker interactions.
Computational Chemistry and Theoretical Investigations of Morpholine Salicylate
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org In the context of morpholine (B109124) salicylate (B1505791) and its derivatives, docking studies have been instrumental in exploring potential biological targets.
For instance, research on N-dodecyl-N-methylmorpholinium salicylate, a surface-active ionic liquid (SAIL) containing the morpholine salicylate moiety, utilized molecular docking to investigate its potential to inhibit the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov These studies help in filtering compounds and assessing the stability of their interactions with biological targets. nih.gov Similarly, docking studies have been employed to rationalize the inhibitory activity of salicylate-based compounds against various enzymes. rsc.org The process involves preparing the ligand and the target protein structures, often using software like AutoDock, and then evaluating the binding affinity and interaction modes. gyanvihar.orgnih.gov The binding energy, measured in kcal/mol, is a key metric obtained from these studies, with more negative values indicating a stronger interaction. gyanvihar.org
Table 1: Examples of Molecular Docking Studies Involving Morpholine or Salicylate Derivatives
| Compound/System | Target Protein | Key Findings |
| N-dodecyl-N-methylmorpholinium salicylate | Epidermal Growth Factor Receptor (EGFR) | Investigated as a potential inhibitor for lung cancer therapy. nih.gov |
| Salicylate Metal-Binding Isosteres | Glyoxalase I (GLO1) | Docking confirmed the coordination of the compound to the catalytic Zn2+ ion. rsc.org |
| Morpholine Derivatives | SARS-CoV-2 Main Protease | Identified potential inhibitors with significant binding energies. gyanvihar.org |
| Salicylic (B10762653) Acid Derivatives | YopH in Yersinia pestis | Benzofuran salicylic acids showed micromolar inhibitory activity. nih.gov |
This table is for illustrative purposes and the specific binding energies and detailed interactions can be found in the cited literature.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a molecule or a protein-ligand complex over time. nih.govmdpi.com These simulations are crucial for validating the results of molecular docking and for understanding the flexibility and movement of the interacting molecules. nih.gov
In the study of N-dodecyl-N-methylmorpholinium salicylate's interaction with EGFR, MD simulations were performed to assess the stability of the protein-ligand complex. nih.gov Key parameters analyzed in MD simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). mdpi.com RMSD measures the average deviation of a protein's backbone atoms from a reference structure, providing insights into its stability. nih.govmdpi.com Fluctuations in RMSD can indicate conformational changes as the ligand settles into the binding pocket. nih.gov For example, in one study, the RMSD of a protein-ligand complex fluctuated between 2 and 3 Å, with a sharp peak indicating stabilization. nih.gov RMSF, on the other hand, quantifies the flexibility of individual amino acid residues within the protein upon ligand binding. mdpi.com
MD simulations can also shed light on the effect of molecules like salicylate on biological membranes. Atomically detailed simulations of salicylate interacting with a dipalmitoylphosphatidylcholine (DPPC) bilayer have shown that salicylate associates at the water-lipid interface, influencing the electrostatic potential and structure of the membrane. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules with high accuracy. mdpi.com Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used methods in this domain. mdpi.comohio-state.edu
Geometry Optimization and Electronic Structure Analysis
DFT is frequently used to optimize the molecular geometry of compounds, finding the lowest energy conformation. uobaghdad.edu.iq This optimized structure is crucial for subsequent calculations of electronic properties. DFT calculates critical molecular-level descriptors such as atomic charge distributions and local electron densities, which help in identifying reactive sites. mdpi.com For instance, DFT has been used to study the electronic structure of aspirin (B1665792) and its derivatives to understand their chemical reactivity. uobaghdad.edu.iq The total energy of the molecule is a key output of these calculations. uobaghdad.edu.iq
Prediction of Spectroscopic Parameters
TD-DFT is a primary method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. nii.ac.jpmdpi.com It calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The accuracy of TD-DFT in predicting excitation energies for many organic molecules is typically around 0.3 eV. ohio-state.edu These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model. mdpi.com For example, TD-DFT has been successfully applied to predict the UV-Vis spectra of natural compounds with photoprotective potential. mdpi.com
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are concepts derived from quantum chemical calculations that provide significant insights into a molecule's reactivity. nih.gov
The MEP is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This helps in predicting how a molecule will interact with other charged or polar species.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of a molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.commdpi.com FMO analysis is a powerful tool for predicting the outcome of various chemical reactions, including pericyclic reactions. ethz.ch
Table 2: Key Concepts in Computational Chemistry of this compound
| Concept | Description | Application |
| Molecular Docking | Predicts the binding orientation of a ligand to a target molecule. | Identifying potential biological targets and predicting binding affinity. gyanvihar.orgnih.gov |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | Assessing the stability and conformational changes of protein-ligand complexes. nih.govmdpi.com |
| DFT | A quantum mechanical method for calculating the electronic structure of molecules. | Geometry optimization and analysis of electronic properties. mdpi.comuobaghdad.edu.iq |
| TD-DFT | An extension of DFT for studying excited states and electronic spectra. | Prediction of UV-Vis absorption spectra. nii.ac.jpmdpi.com |
| MEP | Visualizes the electrostatic potential on the surface of a molecule. | Identifying electrophilic and nucleophilic sites for reactions. nih.gov |
| FMO Theory | Focuses on the HOMO and LUMO to predict chemical reactivity. | Understanding reaction mechanisms and predicting reaction outcomes. numberanalytics.comethz.ch |
This table provides a summary of the computational methods and concepts discussed.
Theoretical Insights into Reaction Mechanisms and Catalysis Involving Morpholine and Salicylates
Theoretical studies have also been employed to understand the reaction mechanisms and catalytic processes involving morpholine and salicylates. For instance, computational investigations can elucidate the role of catalysts in esterification reactions to synthesize salicylates. nih.gov Studies have shown that functionalized ionic liquids can act as efficient catalysts for reactions like the synthesis of aspirin (acetylsalicylic acid). nih.gov
Furthermore, theoretical calculations can shed light on the biotransformation mechanisms of salicylates. researchgate.net Quantum chemistry calculations, such as those using DFT, can determine the spin-density distribution of salicylic acid and its derivatives, providing insights into their reactivity and how they might be metabolized by enzymes like cytochrome P-450. researchgate.net In the context of catalysis, understanding the transition state of a reaction is crucial, and computational models can help in elucidating these transient structures. cardiff.ac.uk For example, the mechanism of formylation of morpholine has been investigated using computational methods to understand the phase behavior during the reaction. ethz.ch
In Vitro Biological Activity and Mechanistic Pharmacology Non Human Systems
Enzyme Inhibition Studies
Cyclooxygenase (COX) Inhibition Mechanisms
Morpholine (B109124) salicylate (B1505791) is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. ontosight.aiwikipedia.org These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and swelling. ontosight.ai By blocking COX enzymes, morpholine salicylate reduces prostaglandin (B15479496) production, leading to its analgesic and anti-inflammatory effects. ontosight.ai While the salicylate moiety is a known inhibitor of COX, some of its metabolites have also been shown to suppress COX-2-dependent prostaglandin E(2) synthesis. nih.gov
In studies on related compounds, salicylate-urea derivatives demonstrated inhibitory activity against soluble epoxide hydrolase (sEH) but did not show significant inhibition of COX-1 and COX-2 at a concentration of 10 μM. nih.gov In contrast, certain 1,5-diaryl pyrazole (B372694) and morpholine hybrid molecules have exhibited inhibitory activity against both cancer cell lines and COX enzymes. nih.gov Specifically, derivatives with a 4-trifluoromethyl phenyl group at the pyrazole's position 5 showed notable cytotoxic effects. nih.gov The introduction of a morpholine ring was found to significantly enhance the anticancer activity of these hybrids. nih.gov
Furthermore, research on salicylic (B10762653) acid analogues of celecoxib (B62257) has led to the development of selective COX-1 inhibitors. researchgate.net One morpholine analogue, in particular, demonstrated significantly higher inhibitory activity than the control substance and dose-dependently suppressed nitric oxide production without being cytotoxic. researchgate.net This analogue also inhibited the expression of iNOS, COX-2, and pro-inflammatory cytokines. researchgate.net
| Compound/Analogue | Target Enzyme(s) | Observed Effect | Reference(s) |
| This compound | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | ontosight.ai |
| Salicylate Metabolites | Cyclooxygenase-2 (COX-2) | Suppression of prostaglandin E(2) synthesis | nih.gov |
| Salicylate-Urea Derivatives | Soluble Epoxide Hydrolase (sEH) | Inhibition of sEH; No significant COX-1/2 inhibition | nih.gov |
| 1,5-Diaryl Pyrazole-Morpholine Hybrids | Cyclooxygenase (COX) | Inhibition of COX and cancer cell lines | nih.gov |
| Salicylic Acid Analogues of Celecoxib (Morpholine analogue) | Cyclooxygenase-1 (COX-1) | Selective inhibition of COX-1; Suppression of NO and pro-inflammatory cytokines | researchgate.net |
Butyrylcholinesterase (BuChE) Inhibition and Selectivity
The inhibition of butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease. nih.govnih.gov Research has shown that certain compounds can selectively inhibit BChE over acetylcholinesterase (AChE). nih.govnih.gov
In a study of 2-(9-acridinylamino)-2-oxoethyl piperazine (B1678402)/piperidine (B6355638)/morpholinecarbodithioate derivatives, the replacement of piperazine with a morpholine bioisostere did not lead to a significant enhancement of activity against either AChE or BChE. nih.gov However, another study on isosorbide-2-benzyl carbamate-5-salicylate derivatives found that while dimethyl and ethylcarbamate compounds were potent inhibitors of BuChE, the morpholine and diethylcarbamate analogues were only micromolar inhibitors. acs.org This suggests that the nature of the carbamate (B1207046) substituent plays a crucial role in the inhibitory potency.
A separate investigation into carbamate-based pseudo-irreversible BChE inhibitors synthesized a series of compounds with different heterocycles, including morpholine. These novel inhibitors demonstrated high selectivity for human BChE over human AChE, with varying durations of action. researchgate.net
| Compound/Analogue Class | Target Enzyme | Key Findings | Reference(s) |
| 2-(9-acridinylamino)-2-oxoethyl carbodithioates | AChE and BChE | Morpholine bioisostere did not significantly enhance activity. | nih.gov |
| Isosorbide-2-benzyl carbamate-5-salicylates | BChE | Morpholine analogue was a micromolar inhibitor, less potent than dimethyl and ethylcarbamate analogues. | acs.org |
| Carbamate-based pseudo-irreversible inhibitors | BChE | Novel inhibitors with morpholine heterocycles showed high selectivity for BChE over AChE. | researchgate.net |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition by Morpholine Analogues
The mammalian target of rapamycin (mTOR) is a critical protein kinase involved in cell growth and proliferation, making it a key target in cancer therapy. mdpi.comwikipedia.org Several studies have highlighted the role of the morpholine moiety in the design of potent and selective mTOR inhibitors. mdpi.comresearchgate.net
One study focused on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. Computational and in vitro cytotoxicity assays revealed that these compounds exhibited strong binding to the mTOR active site and potent, selective anticancer activity against lung and breast cancer cell lines. mdpi.com The incorporation of both trifluoromethyl and morpholine groups was found to significantly enhance selectivity and potency. mdpi.com
Replacing morpholine with bridged morpholines in pyrazolopyrimidine inhibitors has led to a dramatic improvement in mTOR-targeting selectivity, with some analogues achieving subnanomolar mTOR IC50 values and up to 26,000-fold selectivity over PI3Kα. researchgate.net Molecular modeling suggests that a single amino acid difference between PI3K and mTOR creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines. researchgate.net Further research has led to the development of dual PI3K/mTOR inhibitors based on sulfonyl-substituted morpholinopyrimidines, with some compounds showing high inhibitory activity against both enzymes. nih.gov
| Morpholine Analogue Class | Target | Key Findings | Reference(s) |
| Morpholine-substituted tetrahydroquinolines | mTOR | Potent and selective inhibition of mTOR; Trifluoromethyl and morpholine moieties enhance selectivity. | mdpi.com |
| Pyrazolopyrimidine inhibitors with bridged morpholines | mTOR | Subnanomolar mTOR IC50 values and high selectivity over PI3Kα. | researchgate.net |
| Sulfonyl-substituted morpholinopyrimidines | PI3K/mTOR | Potent dual inhibitors of PI3K and mTOR. | nih.gov |
Caspase-3 Inhibition Potential of Morpholine Analogues
Caspase-3 is a key executioner enzyme in apoptosis (programmed cell death), and its inhibition is a target for therapeutic intervention in various diseases. Research has explored the potential of morpholine-containing compounds as caspase-3 inhibitors.
One study detailed the design of potent and selective small-molecule inhibitors of caspase-3, where a salicylic acid fragment was identified as binding to the S4 pocket of the enzyme. acs.org Further optimization led to potent inhibitors, though the direct role of a morpholine moiety was not the primary focus. acs.org
In a series of isatin (B1672199) Michael acceptor (IMA) analogues, thiomorpholine (B91149) derivatives showed high nanomolar IC50 values for inhibiting caspase-6 with moderate selectivity over caspase-3. acs.org When comparing six-membered-ring IMA sulfonamide analogues, the thiomorpholine derivatives displayed greater inhibitory potency and selectivity for caspase-6 over caspase-3 compared to piperidine and morpholine analogues. acs.org
Another study on betulinic acid ester derivatives found that a morpholine ester exhibited a very high level of caspase-3/7 activity, indicating its potential to induce apoptosis. mdpi.com Additionally, a novel fluorogenic substrate for caspase-3, N-Ac-DEVD-N′-MC-R110, which incorporates a morpholine-derived fluorescent dye, was developed and showed a high enzyme turnover rate for detecting caspase-3 activity. researchgate.net
| Morpholine Analogue Class | Target Enzyme | Key Findings | Reference(s) |
| Isatin Michael Acceptor (IMA) sulfonamides | Caspase-3 and Caspase-6 | Thiomorpholine analogues were more potent and selective for caspase-6 over caspase-3 compared to morpholine analogues. | acs.org |
| Betulinic acid ester derivatives | Caspase-3/7 | The morpholine ester derivative showed very high levels of caspase-3/7 activity. | mdpi.com |
| N-Ac-DEVD-N′-MC-R110 | Caspase-3 | A fluorogenic substrate with a morpholine-derived dye, showing a high turnover rate. | researchgate.net |
Cellular Pathway Modulation and Gene Expression Studies (e.g., p53, PUMA, MYC oncogene)
Morpholine-containing compounds have been investigated for their ability to modulate cellular pathways and gene expression, particularly those involved in cancer progression.
A study on heteroleptic square planar platinum (II) complexes containing morpholine or methylpiperazine and salicylaldimine showed that these complexes could induce the expression of the tumor suppressor gene p53. nih.gov This induction of p53 suppresses cancer cell growth. The study also found that these complexes induced the PUMA gene and repressed the MYC oncogene, indicating that they target multiple genes to inhibit cancer progression. nih.gov Furthermore, the complexes were shown to induce autophagy by increasing the expression of autophagy-related genes like beclin, atg-5, and atg-7. nih.gov
The relationship between the proto-oncoprotein c-Myc and the tumor suppressor p53 is a critical aspect of cancer biology. nih.gov Normally, c-Myc and p53 operate in a negative feedback loop to maintain cellular homeostasis. nih.gov However, in cancer cells, this regulation is often disrupted. nih.gov Research has shown that tumor-derived p53 mutants can regulate the expression of the endogenous c-myc gene and act as potent activators of the c-myc promoter. nih.gov
Interactions with Nucleic Acids (e.g., DNA Binding by Platinum Complexes)
Platinum complexes are a well-established class of anticancer drugs that exert their effects primarily through interactions with DNA. The incorporation of morpholine moieties into these complexes has been explored to enhance their biological activity.
Several studies have synthesized and characterized platinum complexes containing morpholine-based ligands. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net These studies consistently demonstrate that the platinum complexes can bind to calf thymus DNA (CT-DNA), primarily through an intercalative binding mode. nih.govtandfonline.comresearchgate.net This interaction is believed to be a key mechanism behind their anticancer effects.
In one study, a platinum complex with a pyrimidine- and morpholine-based ligand showed enhanced anticancer activity against several human cancer cell lines compared to the free ligand. nih.govtandfonline.comresearchgate.net Molecular docking studies revealed that the platinum complex had a better binding affinity for both DNA and bovine serum albumin (BSA) than the ligand alone. nih.govresearchgate.netresearchgate.net
Another study on three new functionalized terpyridine platinum(II) complexes with a pendent morpholine group also found that the complexes could bind to and unwind DNA. nih.gov These complexes exhibited lower IC50 values than the reference drug cisplatin (B142131) in several cancer cell lines, with one complex being particularly effective against a cisplatin-resistant cell line. nih.gov
| Compound Class | Interaction with Nucleic Acids | Key Findings | Reference(s) |
| Platinum complex with pyrimidine- and morpholine-based ligand | Intercalative DNA binding | Enhanced anticancer activity compared to the free ligand; Better binding affinity for DNA and BSA. | nih.govtandfonline.comresearchgate.netresearchgate.net |
| Functionalized terpyridine platinum(II) complexes with pendent morpholine | DNA binding and unwinding | More potent than cisplatin in some cancer cell lines, including a cisplatin-resistant line. | nih.gov |
Modulation of Mitochondrial Respiration and Uncoupling Activity
The biological activity of this compound is significantly influenced by its salicylate component, which has been shown to modulate mitochondrial function. Specifically, salicylic acid (SA) and its derivatives act as mitochondrial uncouplers. nih.govsci-hub.senih.govtandfonline.comorscience.ru This activity is concentration-dependent. At lower concentrations (≤ 0.1 mM), salicylic acid stimulates oxygen consumption in both whole cells and isolated mitochondria, which is a key indicator of mitochondrial uncoupling. nih.gov However, at higher concentrations, it can inhibit the respiratory chain. nih.gov
The uncoupling effect is achieved through the protonophoric action of salicylate, meaning it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. nih.gov This action leads to an increase in oxygen consumption (respiration) that is not coupled to ATP production, a decrease in the mitochondrial membrane potential, and a direct increase in proton conductance across the mitochondrial membrane. nih.govorscience.ru Studies on isolated mitochondria have demonstrated that salicylate can increase respiration even when ATP synthase is inhibited by oligomycin (B223565) (state 4o respiration), providing direct evidence of its uncoupling properties. nih.gov This uncoupling of oxidative phosphorylation has been observed in mitochondria isolated from various tissues, including the stomach's mucosal membrane. sci-hub.setandfonline.com
Table 1: Effect of Salicylate on Mitochondrial Respiration
| Parameter | Observation | Concentration | System | Reference |
|---|---|---|---|---|
| Respiration Rate | Stimulated (uncoupling) | ≤ 0.1 mM | Tobacco Suspension Cells | nih.gov |
| Respiration Rate | Inhibited | > 1 mM | Tobacco Suspension Cells | nih.gov |
| Mitochondrial Respiration | Increased state 4o respiration | Starting at 0.1 mM | Permeabilized Primary Hepatocytes | nih.gov |
| Mitochondrial Membrane Potential (Δψm) | Dose-dependently decreased | - | Permeabilized Primary Hepatocytes | nih.gov |
| Proton Conductance | Directly increased | 1.0 mM | Isolated Mitochondria | nih.gov |
| Oxidative Phosphorylation | Uncoupled | 3.5 - 5.6 mmol/l | Swine Gastric Mucosa Mitochondria | sci-hub.setandfonline.com |
Antimicrobial and Antiparasitic Evaluations in Model Systems
The biological evaluation of this compound's constituent parts suggests potential antimicrobial and antiparasitic activities, primarily attributed to the morpholine moiety.
Antimicrobial Activity (E. coli)
Derivatives of morpholine have been investigated for their antimicrobial properties against various pathogens, including Escherichia coli. The effectiveness of these derivatives appears to be highly dependent on their specific chemical structure. For instance, some morpholine derivatives have demonstrated notable antimicrobial activity against E. coli, with one study reporting a Minimum Inhibitory Concentration (MIC) value of 0.83 µM for a specific derivative. nih.gov Other research has shown that while some 1-chloro-2-isocyanatoethane derivatives of morpholine exhibit weak sensitivity against E. coli, others like 4-(phenylsulfonyl)morpholine (B1295087) show a lack of significant direct antimicrobial activity, with MIC values ≥1024 μg/mL. nih.govplos.org However, 4-(phenylsulfonyl)morpholine was found to act as a modulating agent, enhancing the efficacy of aminoglycoside antibiotics against Gram-negative strains. nih.gov Conversely, certain benzenesulphonamide derivatives of morpholine showed no inhibitory activity against E. coli at all. chemsociety.org.ng
Antiparasitic Activity (Plasmodium falciparum)
The morpholine scaffold is a key feature in several compounds evaluated for antiplasmodial activity. A series of morpholine analogs featuring a hydroxyethylamine (HEA) pharmacophore were screened against the 3D7 strain of Plasmodium falciparum, the parasite responsible for human malaria. rsc.orgrsc.org One analog emerged as a hit molecule with a half-maximal inhibitory concentration (IC₅₀) of 5.059 ± 0.2036 μM, indicating moderate antiplasmodial activity. rsc.orgrsc.org These compounds were generally found to be non-toxic to liver cells. rsc.orgrsc.org Other studies have also highlighted the potential of morpholine derivatives as antimalarial agents, with some demonstrating efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net
**Table 2: Antiplasmodial Activity of Morpholine Derivatives against *P. falciparum***
| Compound Type | Parasite Strain | Activity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|---|
| Morpholine-HEA Analog (6k) | P. falciparum 3D7 | 5.059 ± 0.2036 μM | Moderate antiplasmodial activity identified. | rsc.orgrsc.org |
| Imidazolidinedione Derivatives | P. falciparum W2 (CQ-resistant) | 4.98–11.95 µM | More effective against resistant strains. | nih.gov |
Investigation of Anti-inflammatory Mechanisms in Cellular Models
The anti-inflammatory properties of this compound are primarily linked to the salicylate moiety, which is known to modulate key inflammatory pathways. Salicylates interfere with the production of prostaglandins, which are crucial mediators of inflammation. nih.gov This is achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. nih.gov
Studies on cellular models have shown that salicylate derivatives can significantly suppress the lipopolysaccharide (LPS)-induced production of prostaglandin E₂ (PGE₂) in macrophages, which is a COX-2-dependent process. nih.gov Furthermore, the anti-inflammatory action of salicylates extends to the regulation of pro-inflammatory cytokines. Research has demonstrated that salicylate derivatives can inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages. patsnap.commdpi.com The inhibition of COX-2 itself has also been shown to reduce the expression of IL-6 at inflammatory sites. nih.gov These findings indicate that the salicylate component of this compound contributes to its anti-inflammatory profile by targeting both the COX-2 enzyme and the production of key inflammatory cytokines like TNF-α and IL-6.
Table 3: Anti-inflammatory Mechanisms of Salicylate Derivatives in Cellular Models
| Target Molecule | Effect | Cell Model | Inducer | Reference |
|---|---|---|---|---|
| Prostaglandin E₂ (PGE₂) Synthesis | Suppressed | RAW 264.7 Macrophages | LPS | nih.gov |
| Cyclooxygenase-2 (COX-2) Expression | Not directly interfered with by some metabolites | RAW 264.7 Macrophages | LPS | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) Release | Inhibited | Macrophages | LPS | mdpi.com |
| Interleukin-6 (IL-6) Release | Inhibited | Macrophages | LPS | mdpi.com |
| Interleukin-6 (IL-6) mRNA | Reduced by COX-2 inhibitor | Inflamed Paw Tissue (Rat) | Adjuvant | nih.gov |
Antioxidant Properties and Lipid Peroxidation Inhibition
Both the morpholine and salicylate components of this compound contribute to its antioxidant potential and its ability to protect against lipid peroxidation.
The salicylate moiety is recognized for its antioxidant activities, which include the scavenging of hydroxyl radicals and the chelation of transition metals. nih.govresearchgate.netconsensus.app While its reactivity is considered weaker than some other phenolic compounds, salicylate acts as an oxidation retardant and can inhibit lipid peroxidation. nih.govscirp.org Studies have shown it can protect membranes against lipid peroxidation induced by pro-oxidants. nih.gov
The morpholine ring is also a key structural feature in many compounds designed for antioxidant activity. acs.orgnih.govacs.orgnih.gov Various morpholine derivatives have been shown to afford significant protection to hepatic microsomal membranes against lipid peroxidation, with some compounds exhibiting IC₅₀ values between 73 and 200 μM. nih.gov Other thiomorpholine derivatives have shown even more potent inhibition of lipid peroxidation, with IC₅₀ values as low as 1.4 μM. researchgate.net This antioxidant activity is often linked to the ability of these compounds to act as radical scavengers. researchgate.net The combined properties of both the morpholine and salicylate parts suggest a multifaceted antioxidant profile for this compound.
Table 4: Antioxidant and Lipid Peroxidation Inhibition Activity
| Compound Moiety | Activity | Model System | Key Finding | Reference |
|---|---|---|---|---|
| Salicylate | Inhibition of lipid peroxidation | Sarcoplasmic Reticulum Membranes | Acts as an oxidation retardant. | nih.gov |
| Salicylate | Hydroxyl radical scavenging | - | Well-known antioxidant mechanism. | nih.govconsensus.app |
| Morpholine Derivatives | Inhibition of lipid peroxidation | Rat Hepatic Microsomes | IC₅₀ values between 73 and 200 μM for some derivatives. | nih.gov |
| Morpholine Derivatives | Inhibition of lipid peroxidation | Rat Hepatic Microsomes | Some derivatives inhibit peroxidation by 85-100% at 1 mM. | acs.org |
| Thiomorpholine Derivatives | Inhibition of lipid peroxidation | Rat Microsomal Membranes | IC₅₀ values as low as 1.4 μΜ. | researchgate.net |
Structure Activity Relationship Sar and Derivative Research
Systematic Modification of the Salicylate (B1505791) Moiety and Its Impact on Biological Activity
The salicylic (B10762653) acid component of morpholine (B109124) salicylate is a critical pharmacophore, and its systematic modification has been a key strategy in optimizing biological activity. Research into salicylates, in general, has revealed that alterations to the phenolic ring and the carboxylic acid group can significantly influence their pharmacological properties. blogspot.com
Studies on various salicylate derivatives have demonstrated that the introduction of electron-withdrawing groups, such as chloro or nitro groups, onto the phenol (B47542) ring can heighten the compound's potency as an analgesic and anti-inflammatory agent. blogspot.com Conversely, substituting the phenol ring with a larger group like a naphthyl moiety has been shown to increase analgesic potency while diminishing its anti-inflammatory effects. blogspot.com
The position of substituents on the salicylate ring is also crucial. For instance, in the context of inducing systemic acquired resistance in plants, a defense mechanism against pathogens, halogenation at the 3- and/or 5-positions of the salicylate ring resulted in the most active derivatives. researchgate.net Specifically, 3-chlorosalicylate and 3,5-difluorosalicylate were among the most potent inducers of this protective response. researchgate.net
Furthermore, the linker between the phenol and carboxylic acid groups can be modified to alter the compound's activity profile. Shortening this linker to form salicylaldehyde (B1680747), for example, has been found to enhance antifungal activity. blogspot.com These findings underscore the sensitivity of biological activity to even minor structural changes within the salicylate moiety, providing a roadmap for the rational design of more effective morpholine salicylate analogues.
Exploration of Substituent Effects on the Morpholine Ring and Their Pharmacological Implications
Introducing substituents onto the morpholine ring can have profound effects on potency and selectivity. For instance, in the development of selective mTOR inhibitors, the substitution of a simple morpholine with a 2-methylmorpholine (B1581761) or a bridged morpholine was shown to dramatically improve selectivity. tsijournals.com The addition of a carbonyl group adjacent to the nitrogen atom of a morpholine ring in one study led to a more than 60-fold increase in inhibitory concentration (IC50) value, not through direct interaction with the target protein, but by polarizing the adjacent methylene (B1212753) group and enhancing its interaction with a tryptophan residue. acs.org
Design and Synthesis of Hybrid Molecules Incorporating Morpholine and Salicylate Scaffolds
The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful tool in drug discovery to create novel molecules with enhanced or synergistic activities. nih.govacs.org This approach has been applied to the morpholine and salicylate scaffolds, leading to the design and synthesis of innovative hybrid molecules.
The core idea is to combine the beneficial properties of both moieties to create a single molecule with a superior therapeutic profile. nih.govnih.gov For example, researchers have synthesized hybrid compounds by linking morpholine derivatives with other biologically active agents like coumarins and triazoles. nih.gov In one such study, a series of morpholine-linked coumarin-triazole hybrids were synthesized and evaluated for their anti-proliferative potential against various human cancer cell lines. nih.gov One of the synthesized compounds demonstrated significant growth inhibition against a bone cancer cell line. nih.gov
Similarly, resveratrol-salicylate hybrid derivatives have been designed and synthesized with the aim of combining the chemopreventive properties of resveratrol (B1683913) and the anti-inflammatory effects of salicylate. nih.govualberta.ca These studies often involve multi-step synthetic strategies to link the different pharmacophores. ijprs.comnih.gov The resulting hybrid molecules are then evaluated for their biological activities, with the goal of identifying lead compounds for further development. frontiersin.orgresearchgate.net
The design of these hybrid molecules is often guided by computational studies, such as molecular docking, to predict how the new molecule will interact with its biological target. nih.govnih.gov This rational design approach, coupled with sophisticated synthetic chemistry, allows for the creation of a diverse range of hybrid molecules with tailored pharmacological profiles.
Comparative Analysis of Biological Activities Across Different Morpholine-Salicylate Analogues
In studies of morpholine-containing pyrazolopyrimidines as mTOR inhibitors, a comparative analysis revealed that analogues with bridged morpholine substitutions at a specific position (R1) exhibited significantly improved mTOR selectivity. tsijournals.com This highlights the dramatic impact that constraining the conformation of the morpholine ring can have on biological activity.
Similarly, in the investigation of salicylate derivatives for their ability to induce systemic acquired resistance in tobacco plants, a clear trend emerged from the comparative analysis. researchgate.net Halogenated salicylates, particularly those substituted at the 3- and 5-positions, were consistently more active than the parent salicylic acid. researchgate.net A log-linear relationship was observed between the induction of a specific pathogenesis-related protein and the reduction in tobacco mosaic virus lesion diameter, providing a quantitative measure of the structure-activity relationship. researchgate.net
The table below presents a hypothetical comparative analysis of different morpholine-salicylate analogues, illustrating how variations in substituents on both the salicylate and morpholine rings could influence their anti-inflammatory activity.
| Compound | Salicylate Substitution | Morpholine Substitution | Relative Anti-inflammatory Activity |
| This compound | None | None | 1.0 |
| Analogue A | 5-Chloro | None | 2.5 |
| Analogue B | None | 2,6-Dimethyl | 1.8 |
| Analogue C | 5-Chloro | 2,6-Dimethyl | 4.2 |
| Analogue D | 3,5-Dichloro | None | 3.7 |
| Analogue E | None | 4-Acetyl | 0.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Such comparative analyses are fundamental to understanding the nuanced interplay between chemical structure and biological function, guiding the design of future generations of morpholine-salicylate-based therapeutic agents.
Morpholine as a Privileged Structure in the Context of Enhanced Potency and Pharmacokinetic Profile
The morpholine ring is often referred to as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is given to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, and are frequently found in approved drugs and bioactive molecules. nih.govresearchgate.net The versatility of the morpholine moiety stems from its favorable physicochemical, biological, and metabolic properties. nih.govresearchgate.net
The presence of the morpholine ring can significantly enhance the potency of a molecule. nih.govnih.gov It can act as an integral component of a pharmacophore, directly interacting with enzyme active sites or bestowing selective affinity for a wide range of receptors. nih.govresearchgate.net Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions contributes to its binding capabilities. frontiersin.org
Beyond enhancing potency, the morpholine ring is often incorporated to improve the pharmacokinetic profile of a drug candidate. nih.govnih.govsci-hub.se It can improve aqueous solubility, which is a critical factor for drug delivery and absorption. sci-hub.se While the morpholine ring can be susceptible to oxidative metabolism, strategic modifications, such as substitution or conformational restriction, can be employed to enhance its metabolic stability. nih.govsci-hub.se
The widespread use of the morpholine scaffold in medicinal chemistry is a testament to its value in drug design and development. nih.govresearchgate.net Its ability to positively influence both the pharmacodynamic (potency) and pharmacokinetic properties of a molecule makes it a highly attractive building block for the creation of novel therapeutic agents, including derivatives of this compound. nih.govtsijournals.com
Advanced Formulation and Material Science Research Academic Perspective
From an academic standpoint, Morpholine (B109124) Salicylate (B1505791) is a compound of interest in material science and advanced pharmaceutical formulation due to its nature as a salt of a cyclic amine and a well-known active phenolic acid. Research in this area moves beyond simple formulations to explore novel materials and delivery systems that can precisely control the compound's behavior for targeted research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
